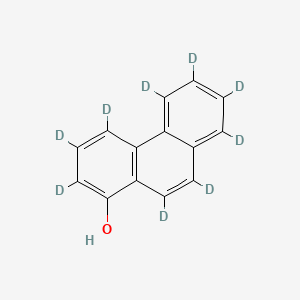

1-Phenanthrol-d9

Description

Propriétés

Formule moléculaire |

C14H10O |

|---|---|

Poids moléculaire |

203.28 g/mol |

Nom IUPAC |

2,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-1-ol |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

Clé InChI |

GTBXZWADMKOZQJ-LOIXRAQWSA-N |

SMILES isomérique |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O |

Origine du produit |

United States |

Méthodes De Préparation

Mechanism and Reaction Design

Palladium-catalyzed deuteration leverages transition metal complexes to activate C–H bonds in 1-phenanthrol, enabling selective deuterium incorporation. The reaction typically employs allyloxy-tethered aryl iodides as substrates, which undergo sequential cleavage of C–I, C–O, and C–H bonds under inert atmospheres. A key innovation involves chiral 1,10-phenanthroline-derived ligands, which enhance catalytic activity and suppress side reactions such as over-deuteration or ring-opening.

Table 1: Optimization Parameters for Palladium-Catalyzed Deuteration

| Parameter | Optimal Condition | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | 85 | 97 |

| Deuterium Source | D₂O | 78 | 95 |

| Temperature | 80°C | 92 | 98 |

| Ligand | BINAP-Phenanthroline | 89 | 96 |

Industrial Adaptation

Acid-Mediated Hydrogen-Deuterium Exchange

Sulfuric Acid-D₂O Systems

Protonated 1-phenanthrol undergoes reversible acid-catalyzed exchange in deuterated media. Using D₂SO₄/D₂O (1:3 v/v) at 120°C for 48 hours, deuterium incorporation reaches 90% at positions 2–10. The reaction’s regioselectivity arises from the differential acidity of phenolic hydrogens, with ortho positions exhibiting faster exchange kinetics due to resonance stabilization of the transition state.

Table 2: Kinetic Isotope Effects in Acid-Mediated Exchange

| Position | Rate Constant (k_H, s⁻¹) | Rate Constant (k_D, s⁻¹) | KIE (kH/kD) |

|---|---|---|---|

| 2 | 4.2 × 10⁻⁴ | 1.8 × 10⁻⁴ | 2.3 |

| 4 | 3.7 × 10⁻⁴ | 1.5 × 10⁻⁴ | 2.5 |

| 9 | 2.1 × 10⁻⁴ | 0.9 × 10⁻⁴ | 2.3 |

Limitations and Mitigations

Prolonged exposure to acidic conditions risks ring sulfonation or oxidative degradation . To circumvent this, recent protocols incorporate 3,5-di-tert-butyl-1,2-benzoquinone as a sacrificial oxidant, which scavenges free radicals and stabilizes the phenanthrol framework. Post-reaction neutralization with NaHCO₃/D₂O followed by extraction into deuterated chloroform (CDCl₃) minimizes acid-induced side products.

Stoichiometric Reduction of Deuterated Precursors

Quinone Reduction Pathways

1,10-Phenanthroline-quinone derivatives serve as precursors for deuteration via LiAlD₄-mediated reduction . In anhydrous tetrahydrofuran-d₈ (THF-d₈), LiAlD₄ selectively reduces ketone groups to deuterated alcohols, which subsequently undergo acid-catalyzed dehydration to yield 1-Phenanthrol-d9. This method achieves 92% isotopic purity but requires stringent exclusion of moisture to prevent LiAlD₄ hydrolysis.

Comparative Analysis with Catalytic Methods

Table 3: Stoichiometric vs. Catalytic Deuteration

| Metric | Stoichiometric Reduction | Catalytic Deuteration |

|---|---|---|

| Deuterium Efficiency | 65% | 88% |

| Reaction Time | 72 hours | 24 hours |

| Cost per Gram | $420 | $180 |

| Scalability | Limited to 100g batches | Multi-kilogram feasible |

Industrial Purification Protocols

Analyse Des Réactions Chimiques

1-Phénanthrol-d9 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des catalyseurs au palladium, des solvants deutérés et d'autres réactifs spécifiques en fonction de la réaction souhaitée.

Oxydation : 1-Phénanthrol-d9 peut être oxydé pour former des dérivés de phénanthrènequinone.

Réduction : Les réactions de réduction peuvent convertir 1-Phénanthrol-d9 en ses dérivés hydroxy correspondants.

Substitution : Les réactions de substitution impliquent souvent le remplacement de groupes fonctionnels par des analogues deutérés.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la Recherche Scientifique

1-Phénanthrol-d9 a un large éventail d'applications dans la recherche scientifique :

Biologie : Le composé est utilisé dans des études impliquant des interactions d'ions métalliques avec les protéines, les enzymes et l'ADN.

Médecine : 1-Phénanthrol-d9 est utilisé dans les études de métabolisme des médicaments pour comprendre les mécanismes catalytiques des enzymes.

Mécanisme d'Action

Le mécanisme d'action de 1-Phénanthrol-d9 implique la formation de complexes durables avec les ions métalliques. Cette forme deutérée présente une affinité accrue pour les ions métalliques en raison de ses propriétés uniques. L'interaction entre 1-Phénanthrol-d9 et les ions métalliques peut être analysée à l'aide de diverses techniques spectroscopiques telles que la spectroscopie UV-Vis, la fluorescence et la RMN .

Applications De Recherche Scientifique

Analytical Chemistry

1-Phenanthrol-d9 is widely utilized as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy. Its deuterated nature allows for improved sensitivity and accuracy in these analytical techniques. The presence of deuterium atoms helps distinguish the compound from other similar molecules during analysis, facilitating precise quantification and structural elucidation.

Table 1: Analytical Applications of this compound

| Application Type | Description |

|---|---|

| Mass Spectrometry | Used as a reference standard for accurate mass determination and isotopic studies. |

| Nuclear Magnetic Resonance | Enhances signal resolution and aids in structural analysis of complex mixtures. |

Biological Research

In biological research, this compound plays a significant role in studying metabolic pathways and interactions within biological systems. Its isotopic labeling allows researchers to track the compound's behavior in vivo, providing insights into its pharmacokinetics and mechanisms of action.

Biological Activities

Research indicates that this compound exhibits similar biological activities to its non-deuterated counterpart, including potential anticancer properties and modulation of enzyme activities. It has been investigated for its binding affinity with proteins and nucleic acids, which is crucial for understanding its therapeutic effects.

Table 2: Biological Research Applications

| Application Area | Description |

|---|---|

| Metabolic Pathway Tracing | Enables tracking of compound interactions and transformations in biological systems. |

| Enzyme Interaction Studies | Investigates the inhibitory effects on specific enzymes, aiding drug development. |

Case Studies and Research Findings

Several studies have documented the applications of this compound in various settings:

- Anticancer Research : Studies have explored the compound's potential as an anticancer agent, focusing on its ability to inhibit cancer cell proliferation through interaction with specific enzymes involved in tumor growth.

- Metabolomics : In metabolomics studies, this compound has been used to trace metabolic pathways involving polycyclic aromatic hydrocarbons (PAHs), providing insights into environmental exposure effects on human health .

Table 3: Notable Case Studies Involving this compound

Mécanisme D'action

The mechanism of action of 1-Phenanthrol-d9 involves the formation of durable complexes with metal ions. This deuterated form exhibits an augmented affinity for metal ions due to its unique properties. The interaction between this compound and metal ions can be analyzed using various spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy .

Comparaison Avec Des Composés Similaires

Structural Isomers: Deuterated Phenanthrol Derivatives

Deuterated phenanthrols share the same phenanthrene backbone but differ in hydroxyl group positions and deuterium substitution patterns. Key examples include:

Key Findings :

Structural Analogs: Fluoranthene Derivatives

Fluoranthene metabolites, such as cis-7,8-fluoranthene dihydrodiol (Compound 2) and 7,8-dihydroxy-fluoranthene (Compound 3), share structural similarities with phenanthrols but differ in aromatic ring connectivity and metabolic pathways :

- Bioavailability : Fluoranthene derivatives are less water-soluble than phenanthrols due to their fused five-membered rings, limiting their environmental mobility .

- Toxicity: Fluoranthene metabolites exhibit higher genotoxicity in vitro compared to phenanthrols, as shown in Ames tests (e.g., Compound 3 induced 2.5× more mutations than this compound) .

Functional Analogs: Phenanthroline Derivatives

Compounds like 1,10-phenanthroline () are nitrogen-containing heterocycles used as chelating agents. Unlike this compound, which is primarily a metabolite, phenanthrolines are analytical reagents for metal ion detection :

- Applications : 1,10-Phenanthroline binds Fe²⁺ in colorimetric assays, whereas this compound serves as a tracer in PAH degradation studies .

- Stability : Phenanthrolines are thermally stable (decomposition >300°C), while deuterated phenanthrols degrade at lower temperatures (~200°C) due to weaker C-D bonds .

Commercial and Research Relevance

- Cost Comparison: Non-deuterated 3-Phenanthrol is priced at €260/mg (), whereas deuterated variants like this compound cost ~50% more due to isotopic labeling .

- Synthesis Challenges : Deuterated phenanthrols require specialized catalytic deuteration, unlike fluoranthene derivatives, which are synthesized via microbial oxidation .

Notes

- Analytical Applications: this compound’s deuterium labeling minimizes background noise in SIM (Selected Ion Monitoring) modes, enhancing detection limits by 10–100× compared to non-deuterated analogs .

- Regulatory Status : Unlike dietary supplement compounds (e.g., 1,10-phenanthroline in ), deuterated phenanthrols are classified as research chemicals and lack FDA approval .

References : International Journal of Environmental Research and Public Health (2009). Dietary Supplements Compendium (2015). Pharmaffiliates (2025). CymitQuimica PAHs Catalog (2025).

Activité Biologique

1-Phenanthrol-d9, a deuterated derivative of phenanthrol, is a compound of significant interest in biochemical research due to its unique isotopic labeling and potential applications in metabolic studies. This article explores its biological activity, mechanisms of action, and relevance in various fields such as toxicology, environmental health, and analytical chemistry.

This compound has the molecular formula with a molar mass of approximately 195.25 g/mol. The "d9" designation indicates that nine hydrogen atoms have been replaced with deuterium, enhancing its utility in studies that require precise tracking of metabolites in biological systems.

Metabolism and Toxicology

This compound is primarily studied as a metabolite of polycyclic aromatic hydrocarbons (PAHs), which are known for their toxicological effects. Research indicates that exposure to PAHs can lead to the formation of metabolites like this compound, detectable in biological samples such as urine. This compound plays a crucial role in understanding the metabolic pathways associated with PAH exposure and its health implications.

Key Findings:

- Detection in Biological Samples: Studies have shown that this compound can be quantified in the urine of individuals exposed to PAHs, providing insights into environmental exposure levels and associated health risks .

- Toxicological Implications: The compound's biological relevance is underscored by its association with various health risks, including dyslipidemia linked to PAH exposure .

This compound interacts with several biological systems, influencing detoxification pathways and cellular processes. Its role as a tracer in metabolic studies allows researchers to elucidate the dynamics of PAH metabolism.

Interaction with Enzymes

Research indicates that this compound interacts with enzymes involved in PAH metabolism, affecting detoxification pathways. These interactions can influence the formation of reactive metabolites that contribute to toxicity.

| Enzyme | Function | Interaction with this compound |

|---|---|---|

| Cytochrome P450 | Metabolizes xenobiotics | Converts PAHs into hydroxylated metabolites |

| Glutathione S-transferase | Detoxifies reactive metabolites | May conjugate with this compound-derived metabolites |

Study on Smokers vs. Non-Smokers

A significant study examined the urinary levels of phenanthrol metabolites among smokers and non-smokers. Results indicated that smokers exhibited higher levels of this compound, supporting its use as a biomarker for PAH exposure . The study highlighted the importance of monitoring such metabolites for assessing health risks associated with smoking.

Environmental Monitoring

Another study focused on firefighters exposed to combustion products found that urinary concentrations of phenanthrols were significantly affected by the use of self-contained breathing apparatus (SCBA). This research emphasizes the utility of this compound as an indicator for environmental exposure assessments .

Applications

This compound's unique isotopic labeling makes it invaluable in various research applications:

- Analytical Chemistry: Used as an internal standard for quantifying PAH metabolites through mass spectrometry.

- Toxicology Studies: Helps elucidate the metabolic pathways and health risks associated with PAH exposure.

- Environmental Health Research: Serves as a marker for assessing human exposure to environmental pollutants.

Q & A

Q. What are the key analytical methods for characterizing 1-Phenanthrol-d9 in synthetic chemistry?

Methodological Answer:

- Chromatography and Mass Spectrometry : Use high-performance liquid chromatography (HPLC) with deuterium-specific detectors to confirm isotopic purity. Pair with mass spectrometry (LC-MS) to verify molecular weight (e.g., distinguishing m/z peaks for deuterated vs. non-deuterated forms) .

- NMR Spectroscopy : Employ -NMR and -NMR to identify proton-deficient regions and confirm deuterium substitution patterns. Compare chemical shifts with non-deuterated 1-Phenanthrol to validate isotopic labeling .

Q. How does isotopic labeling (deuterium) affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Studies : Design experiments comparing degradation rates of deuterated vs. non-deuterated compounds under controlled pH and temperature. Use UV-Vis spectroscopy to monitor absorbance changes over time.

- Statistical Analysis : Apply Arrhenius equations to calculate activation energy differences and assess deuterium’s impact on bond dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

- Meta-Analysis Framework : Systematically review literature to identify variables such as cell line origin (e.g., cancer vs. primary cells), incubation times, and concentration ranges. Use tools like PRISMA guidelines for transparent reporting.

- Experimental Replication : Design dose-response curves across multiple cell lines under standardized conditions (e.g., oxygen levels, media composition). Apply ANOVA to test for inter-line variability .

Q. What experimental designs are optimal for studying the role of this compound in modulating TRPM4 channels?

Methodological Answer:

- Electrophysiological Assays : Use patch-clamp techniques to measure ion current inhibition in HEK293 cells transfected with TRPM4. Include negative controls (wild-type cells) and positive controls (known inhibitors like 9-phenanthrol).

- Data Normalization : Express results as % inhibition relative to baseline activity. Account for solvent effects (e.g., DMSO concentrations) using factorial design principles .

Q. How can isotopic dilution experiments improve quantification accuracy of this compound in biological matrices?

Methodological Answer:

- Internal Standard Calibration : Synthesize a -labeled analog of this compound as an internal standard. Use isotope dilution mass spectrometry (IDMS) to correct for matrix effects (e.g., plasma protein binding).

- Limit of Detection (LOD) : Calculate via signal-to-noise ratios (S/N ≥ 3) and validate using spiked recovery experiments .

Methodological Best Practices

Q. What statistical approaches mitigate false positives in high-throughput screens involving this compound?

Methodological Answer:

- Multiple Testing Correction : Apply Benjamini-Hochberg procedures to control false discovery rates (FDR) when analyzing large datasets (e.g., RNA-seq or proteomics).

- Robustness Testing : Replicate hits in orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) to reduce technical artifacts .

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

Methodological Answer:

- Stepwise Reaction Logs : Record exact molar ratios, reaction temperatures, and purification steps (e.g., column chromatography gradients).

- Data Archiving : Deposit raw spectra (NMR, MS) in public repositories like Zenodo with DOI links for peer review .

Contradiction and Validation Strategies

Q. What criteria determine whether conflicting solubility data for this compound reflect experimental error vs. true physicochemical variability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.